molecular formula C20H23NO B11949616 9H-Carbazole, 9-(1-oxooctyl)- CAS No. 7384-03-4

9H-Carbazole, 9-(1-oxooctyl)-

Cat. No.: B11949616
CAS No.: 7384-03-4
M. Wt: 293.4 g/mol
InChI Key: YPADSSQWYKZTJS-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-(1-oxooctyl)- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 9-(1-oxooctyl)- typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of 9H-Carbazole, 9-(1-oxooctyl)- may involve large-scale Friedel-Crafts acylation or other optimized synthetic routes to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 9-(1-oxooctyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Carbazole, 9-(1-oxooctyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-(1-oxooctyl)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit angiogenesis or inflammation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole, 9-(1-oxooctyl)- stands out due to the presence of the 1-oxooctyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in materials science and pharmaceuticals .

Properties

CAS No.

7384-03-4

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-carbazol-9-yloctan-1-one

InChI

InChI=1S/C20H23NO/c1-2-3-4-5-6-15-20(22)21-18-13-9-7-11-16(18)17-12-8-10-14-19(17)21/h7-14H,2-6,15H2,1H3

InChI Key

YPADSSQWYKZTJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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